molecular formula C9H9NOS B139914 4-Methoxybenzyl isothiocyanate CAS No. 3694-57-3

4-Methoxybenzyl isothiocyanate

Cat. No.: B139914
CAS No.: 3694-57-3
M. Wt: 179.24 g/mol
InChI Key: IMFQYAJJXFXVMM-UHFFFAOYSA-N
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Scientific Research Applications

Cancer Research

4-Methoxybenzyl isothiocyanate has been studied for its anti-cancer properties. Research indicates that it may induce apoptosis (programmed cell death) in various cancer cell lines.

  • Mechanism of Action : The compound activates the mitogen-activated protein kinase (MAPK) pathways, leading to apoptosis in pancreatic cancer cells. This activation was observed in both Capan-2 and MiaPaCa-2 cell lines, demonstrating its potential effectiveness against pancreatic cancer .
  • Combination Therapy : There are studies suggesting that combining this compound with other anti-cancer drugs could enhance therapeutic efficacy by targeting multiple pathways involved in cancer progression .

Antioxidant Properties

Research has shown that isothiocyanates, including this compound, can generate reactive oxygen species (ROS), which play a role in inducing oxidative stress in cancer cells. This oxidative stress can lead to cellular damage and apoptosis, making it a potential candidate for cancer therapy .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting different diseases, including cancer and inflammatory conditions .

Bioprocessing

In biochemical research, this compound is employed in cell culture and transfection processes. It aids in the study of gene expression and protein interactions, providing insights into cellular mechanisms and disease processes .

Stability Studies

Studies have examined the stability of benzylic-type isothiocyanates under hydrodistillation conditions. These investigations help understand the degradation pathways of such compounds, which is crucial for their application in food chemistry and preservation .

Data Tables

Application AreaDescriptionKey Findings
Cancer ResearchInduces apoptosis through MAPK pathway activationEffective against pancreatic cancer cell lines
Antioxidant PropertiesGenerates reactive oxygen species to induce oxidative stressPotential for enhancing cancer therapy
Pharmaceutical IntermediatesUsed in synthesis of drugs targeting various diseasesImportant for developing new therapeutic agents
BioprocessingAids in cell culture and gene expression studiesEnhances understanding of cellular mechanisms
Stability StudiesInvestigates degradation pathways under hydrodistillationProvides insights into stability for food chemistry applications

Case Studies

  • Benzyl Isothiocyanate-Induced Apoptosis : A study demonstrated that benzyl isothiocyanate (BITC), closely related to this compound, induces apoptosis in human breast cancer cells by disrupting mitochondrial membrane potential and generating reactive oxygen species . This mechanism highlights the potential of related compounds in therapeutic applications.
  • In Vivo Studies : In vivo experiments using animal models have shown that BITC can significantly suppress tumor growth while inducing autophagy and endoplasmic reticulum stress markers in lung cancer tissues . These findings suggest that this compound may have similar effects due to their structural similarities.

Mechanism of Action

The mechanism of action of 4-methoxybenzyl isothiocyanate involves its ability to act as an electrophile, reacting with nucleophilic sites in biological molecules. It can induce the expression of cytoprotective proteins through the Keap1/Nrf2/ARE pathway, inhibit proinflammatory responses via the NFκB pathway, and induce cell cycle arrest and apoptosis . These actions make it a promising compound for cancer chemoprevention and therapy.

Biological Activity

4-Methoxybenzyl isothiocyanate (MBITC) is a naturally occurring compound derived from cruciferous vegetables, particularly those containing glucosinolates. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of MBITC, highlighting its mechanisms of action, efficacy in various applications, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the chemical formula C9H9NOSC_9H_{9}NOS and a molecular weight of 181.24 g/mol. Its structure includes a methoxy group attached to a benzyl isothiocyanate moiety, which is responsible for its biological activities.

Antimicrobial Activity

Research indicates that MBITC exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated that MBITC effectively inhibited the growth of various Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for MBITC were reported to be comparable to those of established antibiotics, suggesting its potential as an alternative antimicrobial agent.

Table 1: Antimicrobial Efficacy of MBITC

PathogenMIC (µg/mL)Reference
Escherichia coli100
Staphylococcus aureus50
Pseudomonas aeruginosa75

Anticancer Activity

The anticancer potential of MBITC has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through multiple signaling pathways. For instance, MBITC modulates the expression of key proteins involved in cell cycle regulation and apoptosis, such as p53 and caspases.

A notable study investigated the effects of MBITC on breast cancer cells (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of approximately 30 µM, indicating its potential as a therapeutic agent in cancer treatment.

Table 2: Cytotoxicity of MBITC on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-730Induction of apoptosis
HeLa25Cell cycle arrest
A54935Inhibition of proliferation

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, MBITC has demonstrated anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro and in vivo. This suggests that MBITC may be beneficial in treating inflammatory diseases.

Case Studies and Clinical Implications

Several case studies have highlighted the potential therapeutic applications of MBITC:

  • Breast Cancer : A clinical trial reported that patients consuming cruciferous vegetables high in isothiocyanates exhibited lower recurrence rates of breast cancer. While specific data on MBITC was not provided, it suggests a broader protective role for isothiocyanates.
  • Antimicrobial Resistance : Given the rise in antibiotic resistance, studies have proposed using MBITC as an adjunct therapy to enhance the efficacy of traditional antibiotics against resistant strains.

Properties

IUPAC Name

1-(isothiocyanatomethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-11-9-4-2-8(3-5-9)6-10-7-12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFQYAJJXFXVMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190438
Record name Benzene, 1-(isothiocyanatomethyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3694-57-3
Record name 4-Methoxybenzyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3694-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxybenzyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(isothiocyanatomethyl)-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(isothiocyanatomethyl)-4-methoxybenzene
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-METHOXYBENZYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PA7V3TJK2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 1-(Isothiocyanatomethyl)-4-methoxybenzene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032581
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a stirred solution of 0.50 g (3.64 mmols) of the 4-methoxy-benzylamine (M) in 10 mL of ethyl acetate, was added 0.65 g (3.64 mmols) of thiocarbonyl diimidazole (N) portion wise. The resultant mixture was stirred at 50° C. for 10 min. then concentrated. The crude product was then dissolved in 15 mL of dichloromethane and passed through a short pad of silica gel using additional 50 mL of dichloromethane as eluent. Concentration of the filtrate afforded 1.0 g (87%) of (O) as white solid.
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87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens to 4-Methoxybenzyl isothiocyanate during hydrodistillation and why is this significant?

A: Research indicates that this compound undergoes hydrolytic degradation when subjected to standard hydrodistillation-mimicking conditions. [] Specifically, it converts into 4-methoxybenzyl alcohol. [] This finding is crucial because it highlights a potential challenge in extracting and analyzing this compound from natural sources using hydrodistillation, a common technique for essential oil preparation. This degradation could lead to an underestimation of this compound content in plant material and may impact the aroma profile of the resulting essential oil.

Q2: Is this compound found in nature, and if so, are there any known biological activities associated with it?

A: Yes, this compound has been identified as a constituent of the essential oil derived from the roots of Hippocratea welwitschii. [] This plant is utilized in traditional Igbo medicine in Nigeria for its anti-infective properties. [] Interestingly, this compound, along with another compound, benzyl isothiocyanate, demonstrated antimicrobial activity against a range of pathogenic bacteria and fungi. [] This finding suggests that this compound may contribute to the medicinal properties of Hippocratea welwitschii.

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